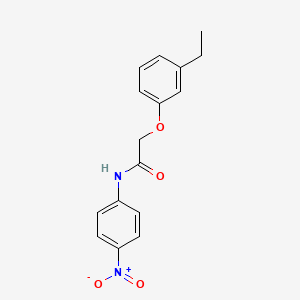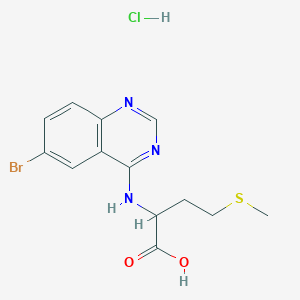![molecular formula C21H19ClN2O2 B5220904 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5220904.png)
3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as CEPB, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. CEPB is a member of the benzamide family of compounds and is known to have potent inhibitory effects on various biological processes.
Wirkmechanismus
The mechanism of action of 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves the inhibition of various enzymes and signaling pathways. 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have neuroprotective effects, reducing neuronal cell death and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have potent inhibitory effects on various biological processes, making it a useful tool for studying these processes. However, 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide also has some limitations. It has a relatively short half-life, which can limit its effectiveness in vivo. Additionally, 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the research and development of 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide. One potential direction is the optimization of 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide analogs with improved pharmacokinetic properties and reduced off-target effects. Another potential direction is the investigation of 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide's potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide as a potential anticancer agent is an area of active research.
Synthesemethoden
The synthesis of 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves several steps, including the preparation of starting materials, coupling reactions, and purification. The starting materials for 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide synthesis include 4-(4-pyridinylmethyl)benzaldehyde, 3-chloro-4-ethoxyaniline, and 4-bromoacetophenone. These materials are then coupled using a Suzuki-Miyaura cross-coupling reaction, followed by a condensation reaction to form the final product. The purity of the synthesized 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide is confirmed using various analytical techniques, including NMR, LC-MS, and HPLC.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been widely used in scientific research for its potential therapeutic applications. It has been shown to have inhibitory effects on various biological processes, including cancer cell growth, inflammation, and angiogenesis. 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-chloro-4-ethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-2-26-20-8-5-17(14-19(20)22)21(25)24-18-6-3-15(4-7-18)13-16-9-11-23-12-10-16/h3-12,14H,2,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTIXAMWNRAWGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-ethoxy-N-{4-[(pyridin-4-YL)methyl]phenyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-ethoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5220861.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5220865.png)
![8-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5220873.png)
![6-nitro-2-{4-[6-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-benzimidazol-2-yl]phenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5220880.png)


![1-[4-(1-piperidinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5220890.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5220897.png)
![2-mercapto-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile - 4-methylmorpholine (1:1)](/img/structure/B5220903.png)
![N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide](/img/structure/B5220909.png)
![N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]acetamide](/img/structure/B5220918.png)
